![molecular formula C16H13N3O4 B2436599 1-(4-Nitrobenzoyl)indoline-2-carboxamide CAS No. 1103509-44-9](/img/structure/B2436599.png)
1-(4-Nitrobenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 1-(4-Nitrobenzoyl)indoline-2-carboxamide, has been a topic of interest in medicinal and organic chemistry . A typical synthesis process involves the reaction of 4,6-difluoro-1H-indole-2-carboxamide with the appropriate benzoyl chloride derivative in pyridine, followed by refluxing for 16 hours .Molecular Structure Analysis
The indole structure is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring . The carboxamide moiety in indole derivatives like 1-(4-Nitrobenzoyl)indoline-2-carboxamide can form hydrogen bonds with various enzymes and proteins .Scientific Research Applications
Antiproliferative Agents
Indole-2-carboxamides, such as “1-(4-Nitrobenzoyl)indoline-2-carboxamide”, have been studied for their potential as multi-target antiproliferative agents . A small set of indole-based derivatives demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM . This suggests that these compounds could be used in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
EGFR Inhibitory Activity
Some derivatives of indole-2-carboxamides have shown inhibitory activity against EGFR (epidermal growth factor receptor) . EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Its overexpression or mutation is often associated with various types of cancers .
BRAF V600E Inhibitory Activity
Indole-2-carboxamides have also been tested for their inhibitory activity against BRAF V600E . BRAF V600E is a mutation of the BRAF gene, which is involved in sending signals in cells and directing cell growth. This mutation is found in various types of cancers, including melanoma, colorectal cancer, and thyroid cancer .
VEGFR-2 Inhibitory Activity
Compounds derived from indole-2-carboxamides have shown inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2) . VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This process is critical in the growth and spread of cancer .
Antitubercular Agents
Indole-2-carboxamides have been studied for their potential as antitubercular agents . For instance, compound 8g displayed high activity against the drug-sensitive Mycobacterium tuberculosis strain . This suggests that indole-2-carboxamides could be used in the development of new antitubercular agents .
Antitumor Activities
Some indole-2-carboxamides have shown dual antitubercular and cytotoxic activities against pediatric glioblastoma multiforme (GBM) cell lines . This suggests that these compounds could be used in the treatment of both tuberculosis and certain types of cancer .
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, 4-Nitrobenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-(4-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-15(20)14-9-11-3-1-2-4-13(11)18(14)16(21)10-5-7-12(8-6-10)19(22)23/h1-8,14H,9H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFUILIEVCTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.